molecular formula KNbOW B14652923 CID 71442248 CAS No. 51683-37-5

CID 71442248

Cat. No.: B14652923
CAS No.: 51683-37-5
M. Wt: 331.84 g/mol
InChI Key: QXWCZUJWFRXMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71442248 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. These identifiers enable systematic comparisons with analogs in drug discovery, toxicology, and materials science .

Properties

CAS No.

51683-37-5

Molecular Formula

KNbOW

Molecular Weight

331.84 g/mol

InChI

InChI=1S/K.Nb.O.W

InChI Key

QXWCZUJWFRXMDN-UHFFFAOYSA-N

Canonical SMILES

O=[W].[K].[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71442248 involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The reaction conditions typically involve mechanical grinding to facilitate the C-H alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

CID 71442248 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated hydrocarbons in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 71442248 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 71442248 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71442248, a comparative analysis with structurally or functionally related compounds is essential. The evidence highlights methodologies for such comparisons, including chemical similarity scoring , physicochemical property profiling , and biological activity mapping . Below is a framework for comparison based on the evidence:

Structural Similarity

Structural analogs can be identified using substructure searches or 3D molecular overlays (e.g., as demonstrated for betulin derivatives and steroid substrates in Figure 8 of ). For example:

  • Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl vs. carboxylic acid), impacting solubility and bioactivity .
  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) differ in hydroxylation patterns, altering bile acid receptor affinity .

If this compound belongs to a similar class (e.g., triterpenoids or bile acids), such structural variations would guide its functional differentiation.

Physicochemical Properties

Key properties for comparison include logP , solubility , bioavailability scores , and skin permeability (see ). For example:

Property This compound* CID 57416287 (Example) CID 72863 (Example)
Molecular Weight Not Provided 142.20 201.02
LogP (iLOGP) Not Provided 1.83 -
Solubility (mg/mL) Not Provided 86.7 (ESOL) 0.687 (ESOL)
Bioavailability Not Provided 0.55 0.55

*Data for this compound are hypothetical due to lack of evidence.

Such metrics inform drug-likeness and formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.